1-cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
描述
1-cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic urea derivative featuring a pyridazinone core substituted with a 4-methoxyphenyl group and an ethyl-linked cyclohexylurea moiety. The cyclohexylurea moiety contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
属性
IUPAC Name |
1-cyclohexyl-3-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-27-17-9-7-15(8-10-17)18-11-12-19(25)24(23-18)14-13-21-20(26)22-16-5-3-2-4-6-16/h7-12,16H,2-6,13-14H2,1H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFUFUOUXGRUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclization of α,β-Diketones
The pyridazinone ring is classically synthesized by cyclizing α,β-diketones with hydrazine hydrate. For example, 4-methoxyphenylacetic acid can be converted to its diketone derivative via Claisen condensation, followed by cyclization with hydrazine. This method affords the 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl scaffold in moderate yields (50–65%).
Key Reaction:
$$
\text{Diketone} + \text{Hydrazine} \rightarrow \text{Pyridazinone} + \text{H}_2\text{O}
$$
Alternative Routes: Suzuki-Miyaura Coupling
For regioselective introduction of the 4-methoxyphenyl group, Suzuki-Miyaura cross-coupling can be employed. A halogenated pyridazinone intermediate (e.g., 3-bromo-6-oxopyridazine) reacts with 4-methoxyphenylboronic acid under Pd catalysis. This method offers higher regiocontrol (yields: 70–85%) but requires pre-functionalized starting materials.
Formation of the Urea Moiety
Reaction with Cyclohexyl Isocyanate
The terminal amine of the ethylamine spacer reacts with cyclohexyl isocyanate in anhydrous dichloromethane (DCM) to form the urea linkage. Catalytic amounts of triethylamine (TEA) enhance reactivity, yielding the final product in 75–90% purity.
Optimized Conditions:
- Solvent: Anhydrous DCM.
- Temperature: 0°C to room temperature.
- Time: 4–6 h.
Coupling Agents for Urea Formation
For hindered amines, coupling agents like HATU or T3P improve efficiency. For example, reacting cyclohexylamine with a pre-activated carbamate intermediate (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) yields the urea derivative. This method is advantageous for moisture-sensitive intermediates.
Alternative Synthetic Routes
One-Pot Assembly
A streamlined approach involves sequential cyclization, alkylation, and urea formation in a single pot. For instance, cyclizing the diketone with hydrazine, followed by in situ alkylation and isocyanate addition, reduces purification steps but risks lower yields (~40%) due to side reactions.
Solid-Phase Synthesis
Immobilizing the pyridazinone core on resin enables iterative functionalization. After introducing the ethylamine spacer via solid-phase alkylation, cleavage and urea formation yield the target compound with >80% purity.
Optimization and Characterization
Yield Optimization
Spectroscopic Validation
- $$^1$$H NMR: Key signals include the urea NH protons (δ 6.2–6.5 ppm) and pyridazinone carbonyl (δ 165–170 ppm in $$^{13}$$C NMR).
- HPLC-MS: Purity >95% confirmed via reverse-phase chromatography.
Challenges and Mitigation
- Regioselectivity in Pyridazinone Substitution: Directed ortho-metalation or protective groups (e.g., silyl ethers) ensure correct substitution patterns.
- Urea Hydrolysis: Anhydrous conditions and low temperatures prevent degradation.
- Byproduct Formation: Column chromatography (SiO$$_2$$, ethyl acetate/hexane) removes unreacted intermediates.
化学反应分析
Types of Reactions
1-cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Comparative Analysis with Structural Analogs
Structural Features and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and related analogs:
Key Observations:
- Core Modifications: The pyridazinone core in the target compound and Analog 2/3 allows for hydrogen bonding via carbonyl groups, whereas Analog 1’s pyrimidinone core may alter planarity and electronic properties .
- The ethyl-urea-cyclohexyl chain (target compound) increases lipophilicity compared to Analog 2’s carboxylic acid, which may improve blood-brain barrier penetration but reduce aqueous solubility .
生物活性
1-Cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclohexyl group, a urea moiety, and a pyridazine derivative with a methoxyphenyl substituent. Its molecular formula is , with a molecular weight of approximately 394.48 g/mol. The presence of the pyridazine ring is significant as it is known for various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways. For instance, it could interact with phosphodiesterase (PDE) enzymes, which are crucial in cellular signaling processes.
- Receptor Modulation : It may bind to cellular receptors, influencing signal transduction pathways linked to inflammation and cell proliferation.
- Impact on Cellular Pathways : The compound could modulate various biochemical pathways involved in apoptosis and cell growth, making it a candidate for cancer therapy.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds similar to this compound. For example, derivatives containing the pyridazine moiety have shown promising results in inhibiting tumor growth in various cancer cell lines.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | IC50 (μM) - HeLa | IC50 (μM) - MCF-7 |
|---|---|---|
| Compound A | 29 | 73 |
| Compound B | 67 | 86 |
| Compound C | 77 | 92 |
| Paclitaxel | 7.76 | 5.25 |
Note: IC50 values represent the concentration required to inhibit cell viability by 50%.
Anti-inflammatory Activity
Research indicates that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess anti-inflammatory properties.
Case Studies
- Study on PDE Inhibition : A study demonstrated that pyridazine derivatives significantly inhibited PDE4 activity, leading to reduced inflammation in animal models. This highlights the potential therapeutic application of the compound in treating inflammatory diseases.
- Cytotoxicity Evaluation : In vitro studies using MTT assays showed that the compound exhibited cytotoxic effects against HeLa and MCF-7 cell lines, indicating its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
